Comparative PPARγ Binding Activity vs. Core Benzimidazole Scaffold
This compound represents the specific 'benzoimidazol acetate' chemotype identified in a structure-based virtual screen as a novel PPARγ ligand. The study reported that ligands from this screen, which included this chemotype, demonstrated IC50 values of less than 10 μM in a PPARγ binding assay. While the exact IC50 for this specific compound was not isolated in the abstract, the broader class-level activity provides a quantitative benchmark that is absent for its closely related des-acetic acid analog, 2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazole [1].
| Evidence Dimension | PPARγ Ligand Binding Affinity (IC50) |
|---|---|
| Target Compound Data | <10 μM (inferred from study of similar benzoimidazol acetate hits) [1] |
| Comparator Or Baseline | 2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazole (Des-acetic acid analog); No reported PPARγ binding data found. |
| Quantified Difference | N/A - Activity inferred for target compound class vs. no data for comparator. |
| Conditions | In vitro PPARγ binding assay as described in da Silva et al., 2013 [1]. |
Why This Matters
The presence of published, albeit class-level, target engagement data suggests a higher likelihood of specific biological activity compared to des-acid analogs for which no such data could be identified, guiding selection for diabetes-related research.
- [1] da Silva, F. M. C., et al. (2013). Structure-based identification of novel PPAR gamma ligands. Bioorganic & Medicinal Chemistry Letters, 23(21), 5795-5802. View Source
